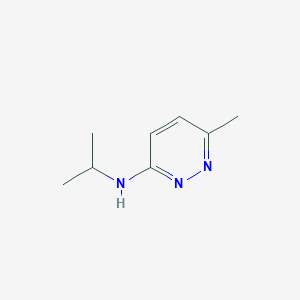
6-methyl-N-(propan-2-yl)pyridazin-3-amine
Übersicht
Beschreibung
6-methyl-N-(propan-2-yl)pyridazin-3-amine is a chemical compound used in diverse scientific research, ranging from medicinal chemistry to material science. It has a molecular weight of 137.18 .
Synthesis Analysis
Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Molecular Structure Analysis
The linear formula of 6-methyl-N-(propan-2-yl)pyridazin-3-amine is C7H11N3 .Chemical Reactions Analysis
3-Chloro-6-methyl pyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
6-methyl-N-(propan-2-yl)pyridazin-3-amine is a solid at room temperature . It has a boiling point of 314°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-methyl-N-(propan-2-yl)pyridazin-3-amine, as a part of pyridazinone derivatives, finds extensive use in chemical synthesis and the development of novel compounds with potential applications in various fields including pharmaceuticals. For instance, Sayed et al. (2002) described the synthesis of new pyridazin-6-ones and pyridazin-6-imines, indicating the versatility of pyridazinone derivatives in synthesizing a wide range of chemical compounds (Sayed, Khalil, Ahmed, & Raslan, 2002). Similarly, Johnston et al. (2008) reported concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, highlighting the utility of pyridazine derivatives in accessing pharmacologically active compounds (Johnston, Allcock, Jiang, Collier, Blakli, Rosair, Bailey, Morgan, Kohno, & Adams, 2008).
Reactivity and Functionalization
The reactivity of pyridazinone derivatives, including 6-methyl-N-(propan-2-yl)pyridazin-3-amine, with various nucleophiles opens up pathways for creating diverse functional molecules. Adembri et al. (1976) explored the reactivity of methyl (3,6-dichloropyridazin-4-yl)acetate towards different nucleophiles, demonstrating the potential for synthesizing a variety of compounds with specific functional groups (Adembri, Sio, Nesi, & Scotton, 1976).
Novel Ring Systems
The structural versatility of pyridazinone derivatives facilitates the synthesis of novel ring systems with potential therapeutic applications. Károlyházy et al. (2001) discussed the synthesis of a new pyridazino-fused ring system, providing insights into the chemical strategies for creating complex heterocyclic structures (Károlyházy, Horváth, & Mátyus, 2001).
Application in Organic Synthesis
The applications of pyridazinone derivatives extend to organic synthesis, where they are utilized as intermediates in the construction of complex molecules. Soliman and El-Sakka (2011) described the synthesis of various pyridazinone derivatives, highlighting their importance in organic synthesis and the potential for creating compounds with varied biological activities (Soliman & El-Sakka, 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methyl-N-propan-2-ylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)9-8-5-4-7(3)10-11-8/h4-6H,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGQYEGZCXBRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(propan-2-yl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B1464268.png)
![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1464270.png)
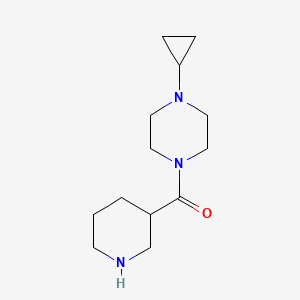
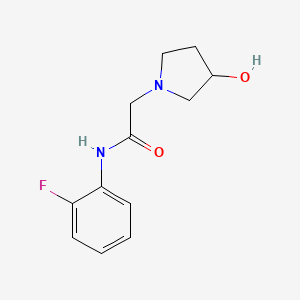
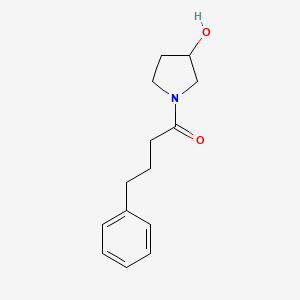
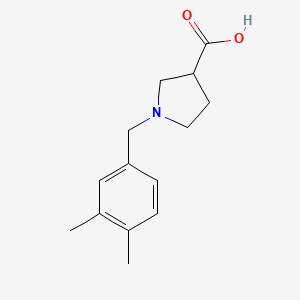

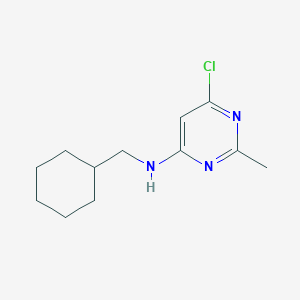
![2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1464281.png)


![1-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1464286.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1464287.png)
